5-Ethyl Substitution Enhances Human DHFR Inhibition by 3-Fold Compared to 5-Methyl Analog
In a direct head-to-head comparison within the pyrrolo[2,3-d]pyrimidine series, the classical antifolate bearing a 5-ethyl substituent (compound 2) demonstrated a 3-fold increase in potency against human dihydrofolate reductase (DHFR) compared to its 5-methyl substituted parent compound (compound 1a) [1]. This quantifiable improvement validates the strategic selection of the 5-ethyl analog for DHFR-targeted programs.
| Evidence Dimension | Human DHFR Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 66 nM (compound 2, 5-ethyl analog) |
| Comparator Or Baseline | IC50 = 210 nM (compound 1a, 5-methyl analog) |
| Quantified Difference | 3-fold increase in potency (66 nM vs 210 nM) |
| Conditions | Recombinant human DHFR enzyme assay |
Why This Matters
For procurement decisions in DHFR inhibitor development, the 5-ethyl analog offers a validated 3-fold potency advantage, directly impacting lead optimization efficiency and reducing the need for extensive SAR exploration.
- [1] Gangjee A, et al. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. J Med Chem. 2007 Jun 7;50(13):3046-53. doi: 10.1021/jm070165j. View Source
